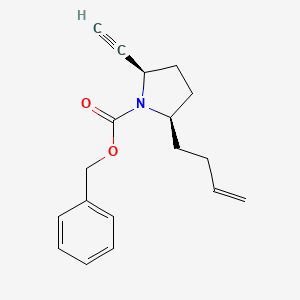
1,2,2,2-Tetrachloroethyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,2-Tetrachloroethyl phosphorodichloridate is a chemical compound with the molecular formula C2HCl6O2P and a molecular weight of 300.72 g/mol . This compound is known for its unique structure, which includes a tetrachloroethyl group bonded to a phosphorodichloridate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 1,2,2,2-tetrachloroethyl phosphorodichloridate typically involves the reaction of tetrachloroethane with phosphorus oxychloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the optimal yield and purity of the compound .
Industrial production methods for this compound may involve large-scale reactors and continuous flow systems to produce significant quantities efficiently. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
1,2,2,2-Tetrachloroethyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl groups, amines, or alkoxides. Common reagents used in these reactions include sodium hydroxide, ammonia, and alcohols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and tetrachloroethanol.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various oxidation states of phosphorus and modified organic groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis typically yields phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphorodichloridates .
Wissenschaftliche Forschungsanwendungen
1,2,2,2-Tetrachloroethyl phosphorodichloridate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. Its reactivity makes it valuable for introducing phosphorodichloridate groups into organic molecules.
Biology: In biological research, this compound can be used to study the effects of phosphorus-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: This compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,2,2-tetrachloroethyl phosphorodichloridate involves its ability to react with nucleophiles and other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in substitution reactions, the compound’s chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds and products. The presence of the phosphorodichloridate group can also influence the reactivity and stability of the resulting compounds .
Vergleich Mit ähnlichen Verbindungen
1,2,2,2-Tetrachloroethyl phosphorodichloridate can be compared with other similar compounds, such as:
1,2,2,2-Tetrachloroethyl phosphorotrichloridate: This compound has an additional chlorine atom on the phosphorus atom, making it more reactive in certain chemical reactions.
1,2,2,2-Tetrachloroethyl phosphoromonochloridate: With fewer chlorine atoms, this compound is less reactive but may have different applications in organic synthesis.
1,2,2,2-Tetrachloroethyl phosphorodibromidate: The presence of bromine atoms instead of chlorine can alter the compound’s reactivity and the types of reactions it undergoes.
Each of these compounds has unique properties and reactivities, making them suitable for different applications in chemistry and industry.
Eigenschaften
CAS-Nummer |
41998-91-8 |
|---|---|
Molekularformel |
C2HCl6O2P |
Molekulargewicht |
300.7 g/mol |
IUPAC-Name |
1,1,1,2-tetrachloro-2-dichlorophosphoryloxyethane |
InChI |
InChI=1S/C2HCl6O2P/c3-1(2(4,5)6)10-11(7,8)9/h1H |
InChI-Schlüssel |
ZHRSKBPISAVGOE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)(Cl)Cl)(OP(=O)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


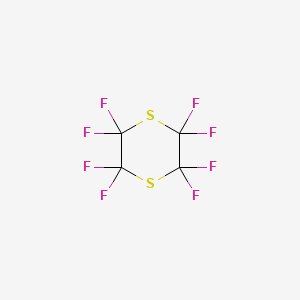
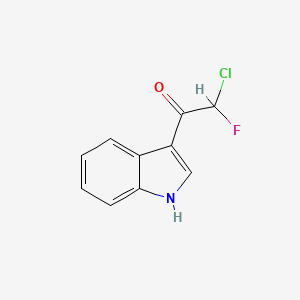
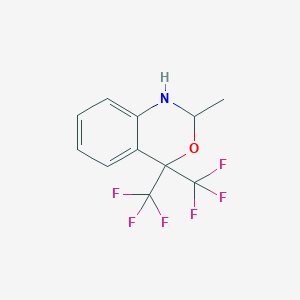



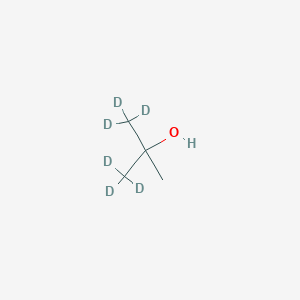
![(1R,6R)-Benzyl 2-(1,2-Dihydroxypropan-2-yl)-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B13420386.png)
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
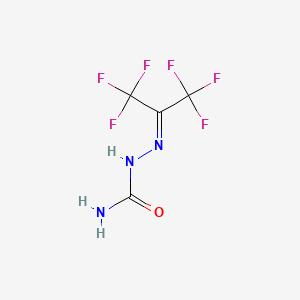
![[(3aR,6S,6aR)-6-[(4-methoxyphenyl)methoxy]-2,2-dimethyl-5-(methylsulfonyloxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl methanesulfonate](/img/structure/B13420412.png)
![Trimethylsilyl (6R,7R)-3-(((5-Methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-7-((trimethylsilyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13420416.png)
